2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and yields.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what reaction conditions are needed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Preclinical Toxicity Evaluation of Anti-inflammatory Agents
A study on tepoxalin, an anti-inflammatory agent inhibiting cyclooxygenase and 5-lipoxygenase, was conducted to evaluate its oral toxicity in rats and dogs. It highlighted the significance of evaluating potential therapeutic agents for toxicity to ensure their safety for further development (Knight et al., 1996).
Synthesis and Reactivity of Amino Acid Derivatives
Research on the synthesis and reactivity of 3-deoxy-D-altronic acid derivatives, including the preparation of chiral nylon 3 analogs, demonstrates the chemical versatility of propanamide derivatives in synthesizing complex molecules (García-Martín et al., 2001).
Mass Spectral Analysis of Amino Oxazoles
The study of mass spectral behavior of 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide provides insights into the structural analysis and identification of propanamide derivatives, which is crucial for the development of new chemical entities (Mallen et al., 1979).
Root Growth-Inhibitory Activity of N-Substituted Propanamides
Investigating the biological activity of N-substituted propanamides for their potential as root growth inhibitors highlights the application of propanamide derivatives in agriculture, showcasing the broad utility of these compounds beyond pharmaceuticals (Kitagawa & Asada, 2005).
Safety And Hazards
This would involve a discussion of any known safety hazards associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new applications, etc.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride”.
properties
IUPAC Name |
2-amino-2-methyl-N-(oxolan-2-ylmethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,10)8(12)11-6-7-4-3-5-13-7;/h7H,3-6,10H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDYEWZFWYKDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCO1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-N-(tetrahydro-2-furanylmethyl)-propanamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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